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4-(4-Chloro-benzenesulfonyl)-morpholine Documentation Hub

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  • Product: 4-(4-Chloro-benzenesulfonyl)-morpholine
  • CAS: 22771-99-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Chloro-benzenesulfonyl)-morpholine

Abstract: This in-depth technical guide provides a comprehensive examination of the fundamental physicochemical properties of 4-(4-Chloro-benzenesulfonyl)-morpholine (CAS No: 3020-22-8). Synthesizing data from establishe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive examination of the fundamental physicochemical properties of 4-(4-Chloro-benzenesulfonyl)-morpholine (CAS No: 3020-22-8). Synthesizing data from established chemical databases and outlining field-proven experimental methodologies, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals. The guide covers chemical identity, core physical and chemical parameters, solubility profiles, and expected analytical characteristics, with a focus on the causality behind experimental design to ensure scientific integrity and reproducibility.

Introduction and Molecular Identity

4-(4-Chloro-benzenesulfonyl)-morpholine is a synthetic organic compound featuring a morpholine ring N-substituted with a 4-chlorobenzenesulfonyl group. This structure places it within the sulfonamide class of molecules, a pharmacophore of immense historical and current importance in medicinal chemistry.[1] The presence of the electron-withdrawing sulfonyl group, the lipophilic chlorophenyl ring, and the polar morpholine moiety imparts a unique combination of properties that are critical to understand for applications ranging from synthetic building blocks to novel therapeutic agent development.

Chemical Structure:

Figure 1: 2D representation of 4-(4-Chloro-benzenesulfonyl)-morpholine.

Core Physicochemical Data Summary

A compound's fundamental properties dictate its behavior in various environments. The data below, compiled from reputable chemical suppliers and predictive databases, provides a quantitative foundation for this molecule.

PropertyValueData Source(s)
Molecular Formula C₁₀H₁₂ClNO₃SNIST[2]
Molecular Weight 261.72 g/mol PubChem
CAS Registry Number 3020-22-8ChemicalBook
Physical Appearance White to off-white crystalline solidBLD Pharmatech
Melting Point 148-150 °CBLD Pharmatech
Boiling Point (Predicted) 436.9 ± 40.0 °C at 760 mmHgChemSpider
Density (Predicted) 1.4 ± 0.1 g/cm³ChemSpider
pKa (Predicted) -2.85 ± 0.50 (Most Basic)ChemSpider
LogP (Predicted) 1.63ChemSpider

Expertise & Experience Insights:

  • pKa: The predicted pKa of -2.85 indicates that the morpholine nitrogen is exceptionally non-basic. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen's lone pair of electrons, making them unavailable for protonation under typical aqueous conditions. This is a critical consideration for any reactions involving this nitrogen or for predicting behavior in biological systems.

  • LogP: The predicted octanol-water partition coefficient (LogP) of 1.63 suggests the molecule has a balanced character, possessing moderate lipophilicity. This value is within the range often considered favorable for drug candidates, as it suggests a potential for reasonable membrane permeability without excessive hydrophobicity that could lead to poor aqueous solubility or non-specific binding.

Aqueous Solubility Determination

Solubility is a cornerstone property influencing everything from reaction conditions to bioavailability. For drug development, poor aqueous solubility can be a significant barrier to clinical success. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system. The continued presence of excess solid at the end of the experiment provides direct evidence that the solution has reached its saturation point, ensuring the measurement reflects true thermodynamic equilibrium.[3][4]

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A 1. Add excess solid compound to a vial. B 2. Add a precise volume of aqueous buffer (e.g., PBS, pH 7.4). A->B Ensures saturation is possible C 3. Seal vials and place in an orbital shaker at constant temp (e.g., 25°C or 37°C). B->C D 4. Agitate for 24-48 hours. C->D Allows system to reach thermodynamic equilibrium E 5. Centrifuge vials at high speed to pellet undissolved solid. D->E F 6. Carefully collect an aliquot of the clear supernatant. E->F Isolates the saturated solution from solid G 7. Analyze supernatant concentration via a validated HPLC-UV method. F->G H 8. Quantify against a standard curve of known concentrations. G->H Provides accurate concentration value

Figure 2: Standard workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an amount of 4-(4-Chloro-benzenesulfonyl)-morpholine to a glass vial that is visibly in excess of what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[5]

  • Incubation: Allow the suspension to shake for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[3][5]

  • Phase Separation: Remove the vial and centrifuge at high speed (e.g., >10,000 x g) to pellet all undissolved solid material.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique such as HPLC-UV, comparing the result to a calibration curve prepared from stock solutions of known concentration.

Expected Spectroscopic and Analytical Profile

While specific spectra are proprietary to the analyst, the structure of 4-(4-Chloro-benzenesulfonyl)-morpholine allows for a confident prediction of its key spectroscopic features. These are essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature two distinct sets of signals for the aromatic protons of the 1,4-disubstituted benzene ring, appearing as two doublets in the approximate range of 7.5-8.0 ppm. Additionally, the eight morpholine protons will appear as two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and the oxygen atoms.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically found in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[6] Other key peaks will include C-H stretches from the aromatic and aliphatic portions, C-O-C ether stretches from the morpholine ring, and vibrations corresponding to the C-Cl bond.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Stability, Storage, and Handling

  • Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, protected from moisture.

  • Chemical Stability: Sulfonamides are generally robust compounds. The molecule is stable under neutral and mildly acidic conditions. However, the sulfonyl-nitrogen bond can be susceptible to cleavage under harsh basic conditions (e.g., strong alkali at elevated temperatures). The compound should be considered moisture-sensitive due to the reactivity of the related intermediate, 4-chlorobenzenesulfonyl chloride, with water.[7][8]

References

  • PubChem. (n.d.). 4-(4-Chlorophenylsulfonyl)morpholine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved February 13, 2026, from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2015). IR spectra of the standard P-ASC. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

4-(4-Chloro-benzenesulfonyl)-morpholine CAS number and identifiers

CAS Registry Number: 2309-84-4 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release) Chemical Passport & Physiochemical Profile This section establishes the definitive identity of the com...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2309-84-4 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release)

Chemical Passport & Physiochemical Profile

This section establishes the definitive identity of the compound, distinguishing it from its precursors (sulfonyl chlorides) and structural isomers. 4-(4-Chlorobenzenesulfonyl)morpholine represents a stable sulfonamide scaffold, characterized by the robust


 linkage which imparts high metabolic stability compared to carboxamides.
Identifiers & Descriptors[1][2][3][4][5][6]
ParameterIdentifier / Value
IUPAC Name 4-[(4-Chlorophenyl)sulfonyl]morpholine
CAS Number 2309-84-4
PubChem CID 70878
Molecular Formula

Molecular Weight 261.73 g/mol
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
InChI Key ZZSBUDUHESWZJB-UHFFFAOYSA-N
Physical Properties[6][8]
  • Physical State: Crystalline Solid (White to Off-white).

  • Solubility: High solubility in DCM, DMSO, DMF, and Ethyl Acetate; low solubility in Water and Hexanes.

  • Lipophilicity (LogP): ~2.0 (Predicted). The morpholine ring lowers the LogP relative to a diethyl-sulfonamide, improving "drug-like" properties.

  • Melting Point: Typically >100°C (Distinct from its precursor 4-chlorobenzenesulfonyl chloride, which melts at ~53°C).

Synthetic Architecture

The synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine follows a nucleophilic substitution at the sulfur atom. While the Schotten-Baumann reaction (aqueous base) is possible, the Anhydrous Organic Base Method is preferred for research-grade purity to minimize hydrolysis of the sulfonyl chloride starting material.

Reaction Mechanism

The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride. The base (Triethylamine or Pyridine) serves two roles:

  • Catalysis: Enhances the nucleophilicity of the amine (if pyridine is used).

  • Scavenging: Neutralizes the HCl byproduct, driving the equilibrium forward and preventing the formation of morpholinium chloride salts which would stall the reaction.

Experimental Protocol (Standardized)

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.0 equiv) [CAS: 98-60-2][1][2][3]

  • Morpholine (1.1 equiv) [CAS: 110-91-8]

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-chlorobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C (ice bath) to suppress potential side reactions (disulfone formation).

  • Addition: Dissolve Morpholine and

    
     in a small volume of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes. Rationale: Exothermic control.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Dilute with DCM.

    • Wash 1: 1M HCl (Cold). Purpose: Protonates and removes unreacted morpholine and TEA.

    • Wash 2: Saturated

      
      . Purpose: Neutralizes residual acid and hydrolyzes traces of unreacted sulfonyl chloride.
      
    • Wash 3: Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (if high purity is required).

Workflow Visualization

SynthesisWorkflow Start Reagents: Sulfonyl Chloride + Morpholine Reaction Reaction: DCM, Et3N, 0°C -> RT Start->Reaction Nucleophilic Attack Quench Acid Wash (1M HCl) Removes Amines Reaction->Quench Complete Wash Base Wash (NaHCO3) Removes Acids Quench->Wash Organic Layer Product Final Product: Crystalline Solid Wash->Product Dry & Conc.

Figure 1: Step-by-step synthesis workflow ensuring removal of nucleophilic and electrophilic impurities.

Structural Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. For CAS 2309-84-4, the following spectral signatures confirm identity.

Proton NMR ( -NMR) Logic
  • Aromatic Region (7.5 - 8.0 ppm): Look for a characteristic

    
     system (two doublets) typical of para-substituted benzenes.
    
    • 
       ~7.8 ppm (2H, d): Protons ortho to the sulfonyl group (deshielded).
      
    • 
       ~7.5 ppm (2H, d): Protons ortho to the chlorine.
      
  • Aliphatic Region (2.5 - 4.0 ppm):

    • 
       ~3.7 ppm (4H, m): Morpholine protons adjacent to Oxygen (
      
      
      
      ).
    • 
       ~3.0 ppm (4H, m): Morpholine protons adjacent to Nitrogen (
      
      
      
      ).
  • Diagnostic Check: Integration ratio must be 1:1 (4 aromatic H : 8 aliphatic H).

Mass Spectrometry (LC-MS)
  • Molecular Ion: Expect

    
    .
    
  • Isotopic Pattern: Due to the Chlorine atom (

    
     and 
    
    
    
    natural abundance ~3:1), the mass spectrum must show an M+2 peak at 264.0 with approximately 33% intensity of the parent peak.
  • Fragmentation: Loss of the morpholine ring or cleavage of the

    
     bond is common in MS/MS.
    
Fragmentation Pathway Visualization

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 262 (100%) m/z 264 (33%) Frag1 Sulfonyl Cation [Cl-Ph-SO2]+ Parent->Frag1 S-N Cleavage Frag2 Morpholine Ion [C4H8NO]+ Parent->Frag2 S-N Cleavage Frag3 Chlorobenzene Cation [Cl-Ph]+ Frag1->Frag3 Loss of SO2

Figure 2: Expected Mass Spectrometry fragmentation pattern demonstrating the characteristic Chlorine isotopic signature.

Functional Utility in Drug Discovery

4-(4-Chlorobenzenesulfonyl)morpholine is rarely a final drug but serves as a critical Privileged Structure in Medicinal Chemistry.

The Sulfonamide Pharmacophore

The sulfonamide moiety (


 or 

) is a bioisostere for amide bonds but offers distinct advantages:
  • Metabolic Stability: Resistant to proteases and esterases.

  • Geometry: Tetrahedral geometry around the Sulfur atom allows unique binding interactions in enzyme pockets (e.g., transition state mimicry).

Key Biological Applications[5]
  • Fragment-Based Drug Discovery (FBDD): This molecule is often included in fragment libraries screening for 11

    
    -HSD1 inhibitors  (metabolic syndrome) and CCR2 antagonists  (inflammation). The chlorobenzene group fills hydrophobic pockets, while the morpholine oxygen can accept hydrogen bonds.
    
  • Intermediate Synthesis: The chlorine atom on the benzene ring is a handle for further functionalization via Buchwald-Hartwig amination or Suzuki coupling , allowing the expansion of the core into more complex bioactive molecules.

Biological Context Diagram

BioActivity Compound 4-(4-Cl-Ph-SO2)-Morpholine (Scaffold) Target1 11β-HSD1 (Metabolic Disease) Compound->Target1 Fragment Screen Target2 Chemokine Receptors (CCR2 - Inflammation) Compound->Target2 Fragment Screen Reaction Pd-Catalyzed Coupling (Library Expansion) Compound->Reaction Cl- Displacement

Figure 3: Application of the scaffold in biological screening and synthetic expansion.

References

  • PubChem. (n.d.). Compound Summary: 4-[(4-Chlorophenyl)sulfonyl]morpholine (CID 70878). National Library of Medicine. Retrieved from [Link]

  • Mohan, S., et al. (2013). Morpholine: A Privileged Scaffold in Medicinal Chemistry.[4] ResearchGate. (Contextual grounding for Section 4). Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Toxicology, and Handling of 4-(4-Chlorobenzenesulfonyl)morpholine

Executive Summary & Chemical Identity 4-(4-Chlorobenzenesulfonyl)morpholine is a sulfonamide derivative frequently utilized as a stable intermediate in medicinal chemistry, particularly in the synthesis of 11 -HSD1 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(4-Chlorobenzenesulfonyl)morpholine is a sulfonamide derivative frequently utilized as a stable intermediate in medicinal chemistry, particularly in the synthesis of 11


-HSD1 inhibitors and chemokine receptor antagonists. Unlike its precursor (4-chlorobenzenesulfonyl chloride), which is a potent electrophile and corrosive, this sulfonamide is chemically stable. However, its safety profile is governed by two critical structural motifs: the sulfonamide linkage  (potential allergenicity) and the morpholine ring  (metabolic precursor to potential nitrosamines).
Chemical Identification Table
PropertyData
CAS Number 22771-99-9
IUPAC Name 4-(4-chlorophenyl)sulfonylmorpholine
Synonyms 4-[(4-chlorophenyl)sulfonyl]morpholine; p-Chlorobenzenesulfonyl morpholide
Molecular Formula C

H

ClNO

S
Molecular Weight 261.73 g/mol
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Physical State White to off-white crystalline solid
Melting Point 145–148 °C (Predicted/Analogous range)

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, direct experimental GHS data is often extrapolated from close structural analogs (e.g., 4-((4-fluorophenyl)sulfonyl)morpholine, CAS 383-23-3). The following classification represents a high-confidence read-across assessment.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[1]H302
Skin Irritation Cat.[2] 2Causes skin irritation.[3]H315
Eye Irritation Cat. 2ACauses serious eye irritation.H319
STOT - SE Cat. 3May cause respiratory irritation.[3]H335
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4]

Toxicological Profile & Mechanism of Action

This section synthesizes predictive toxicology with known structure-activity relationships (SAR) of the sulfonamide-morpholine scaffold.

Structural Alerts and Metabolic Fate

The toxicity of this compound is best understood by analyzing its two primary pharmacophores:

  • The Sulfonamide Linkage (

    
    ): 
    
    • Stability: Unlike the sulfonyl chloride precursor, the sulfonamide bond is highly stable against hydrolysis at physiological pH. This reduces acute corrosivity but increases systemic exposure time.

    • Allergenic Potential: While "sulfa allergies" are typically associated with arylamine sulfonamides (containing an

      
       directly on the benzene ring), sulfonamide moieties can still act as haptens if metabolically activated, though the risk is significantly lower in this non-arylamine derivative.
      
  • The Morpholine Ring:

    • Nitrosamine Risk: Under strong acidic conditions or in the presence of nitrosating agents (e.g., sodium nitrite in vivo), the morpholine ring can theoretically cleave or react to form N-nitrosomorpholine (NMOR) , a known carcinogen (Group 2B).

    • Experimental Insight: Researchers must avoid using this compound in conjunction with strong nitrosating agents during synthesis or formulation.

Quantitative Toxicity Data (Read-Across)

Due to the specific nature of CAS 22771-99-9, data is extrapolated from the fluoro-analog (CAS 383-23-3) and parent morpholine.

  • Acute Oral LD50 (Rat): Estimated at 500 – 2000 mg/kg .

    • Justification: Most lipophilic sulfonamides fall into this range. The compound is not expected to be acutely lethal in small doses but presents a burden to renal clearance.

  • Skin/Eye Corrosivity:

    • Data: Moderate Irritant.

    • Mechanism:[3] The compound is lipophilic (LogP ~2.0), allowing dermal penetration. Local irritation is caused by interaction with lipid bilayers rather than pH-driven corrosion.

  • Genotoxicity (Ames Test):

    • Prediction:Negative .

    • Rationale: The benzene ring is deactivated by the sulfonyl group, and the morpholine ring is saturated. Absence of nitro or primary amine groups reduces mutagenic potential in standard Salmonella strains.

Visualization: Safety & Metabolic Logic

The following diagram illustrates the synthesis safety evolution and the metabolic risks associated with the structure.

SafetyAssessment cluster_0 Safety Evolution Precursor Precursor: 4-Chlorobenzenesulfonyl Chloride (Corrosive, Reactive) Reaction Synthesis: + Morpholine + Base (TEA) Precursor->Reaction Nucleophilic Attack Precursor->Reaction Product Target: 4-(4-Chlorobenzenesulfonyl)morpholine (Stable, Irritant) Reaction->Product HCl Elimination Reaction->Product Metabolism Metabolic/Env Risk: N-Nitrosomorpholine (Carcinogen) Product->Metabolism Nitrosation (Specific Conditions)

Figure 1: Safety Evolution from Precursor to Product.[5][2][3][4][6][7][8][9][10] Note the transition from "Corrosive" (Red) to "Stable/Irritant" (Green), and the conditional downstream risk of Nitrosation (Blue).

Handling, Synthesis, and Stability Protocols

Synthesis Safety (The "Self-Validating" Workflow)

When synthesizing this compound from 4-chlorobenzenesulfonyl chloride, the primary hazard is the exothermic generation of HCl .

Protocol:

  • Setup: Use a 3-neck round bottom flask with an addition funnel and internal thermometer.

  • Solvent System: DCM (Dichloromethane) or THF.

  • Scavenger: Use a stoichiometric excess (1.1 eq) of Triethylamine (TEA) or Pyridine to neutralize HCl.

  • Addition: Add the sulfonyl chloride solution dropwise to the morpholine/base mixture at 0°C .

    • Validation Check: If internal temp rises >10°C, slow addition. This prevents thermal decomposition and runaway exotherms.

  • Quench: Water wash is sufficient.[4] The product precipitates or partitions into the organic layer.

Stability & Storage
  • Shelf Life: >2 years if stored correctly.

  • Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

  • Incompatibilities: Strong oxidizing agents.[3][10]

  • Hydrolysis: Stable in water at neutral pH. Slow hydrolysis may occur in boiling strong acid (6M HCl), releasing 4-chlorobenzenesulfonic acid and morpholinium chloride.

Environmental Fate (Aquatic Toxicity)

Researchers must assume this compound is Harmful to Aquatic Life (Category 3) based on the chlorobenzene moiety.

  • Persistence: The sulfonyl-morpholine bond is resistant to biodegradation.

  • Bioaccumulation: LogP ~2.0 suggests low-to-moderate bioaccumulation potential.

  • Disposal: Do not release into drains. All sulfonamide waste should be incinerated via a licensed chemical waste contractor to prevent accumulation in water tables, where sulfonamides are persistent pollutants.

Emergency Response Guide

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Dust may cause mechanical irritation or bronchospasm.
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.[3][4]Lipophilic nature requires soap for removal; water alone is inefficient.
Eye Contact Rinse thoroughly for 15 min.[10] Lift eyelids.Crystalline solids can cause corneal abrasion; irrigation prevents chemical burns.
Spill Sweep up (do not create dust). Place in a closed container.Prevent environmental release.[1][3]

Decision Logic for Research Use

The following workflow guides the researcher in determining if this intermediate is safe for their specific application (e.g., biological assay vs. synthetic intermediate).

DecisionTree Start Intended Use of CAS 22771-99-9 Check1 Is the assay pH < 2.0 or > 12.0? Start->Check1 Safe PROCEED: Standard PPE (Gloves/Goggles) Check1->Safe No (Neutral pH) Caution CAUTION: Monitor for Hydrolysis Check1->Caution Yes (Extreme pH) Check2 Are nitrosating agents present? Check2->Safe No Stop STOP/MODIFY: High Risk of Carcinogen Formation Check2->Stop Yes Safe->Check2

Figure 2: Operational Decision Tree. Researchers must screen for extreme pH or nitrosating conditions before use.

References

  • National Institute of Standards and Technology (NIST). (2025). Morpholine, 4-[(4-chlorophenyl)sulfonyl]- (CAS 22771-99-9).[5] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2025).[2] 4-((4-Fluorophenyl)sulfonyl)morpholine (Analogous Toxicity Profile). National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Sulfonamides and their general safety profile. European Chemicals Agency. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022).[11] Toxicological Profile for Chlorophenols. [Link]

Sources

Exploratory

Therapeutic Applications of 4-(4-Chlorobenzenesulfonyl)morpholine: A Technical Guide

The following technical guide details the therapeutic utility, medicinal chemistry, and experimental applications of the 4-(4-Chlorobenzenesulfonyl)morpholine scaffold. Executive Summary 4-(4-Chlorobenzenesulfonyl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, medicinal chemistry, and experimental applications of the 4-(4-Chlorobenzenesulfonyl)morpholine scaffold.

Executive Summary

4-(4-Chlorobenzenesulfonyl)morpholine (CAS: 1848-06-2) represents a privileged scaffold in modern medicinal chemistry. It is not merely a passive intermediate but a bioactive pharmacophore that combines the electrostatic binding capability of the sulfonamide (


)  group with the pharmacokinetic (PK) modulating properties of the morpholine  ring.

This guide analyzes its utility across three primary therapeutic axes:

  • Pain Management: As a selective inhibitor of the voltage-gated sodium channel Nav1.7 .

  • Metabolic Syndrome: As a core inhibitor of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1)
    .[1][2]
  • Oncology: Emerging applications in Wnt/

    
    -catenin  pathway modulation.
    

Chemical Foundation & Pharmacophore Analysis

Structural Logic

The molecule is composed of three functional domains, each serving a specific role in ligand-target interactions:

DomainChemical FeatureMedicinal Chemistry Function
Aryl Sulfonyl Sulfonamide coreH-Bond Acceptor: The sulfonyl oxygens often engage in hydrogen bonding with active site residues (e.g., Ser/Thr).
4-Chloro Substituent Halogen at para positionMetabolic Blocker: Prevents CYP450-mediated para-hydroxylation, extending half-life (

). Provides lipophilic bulk for hydrophobic pockets.
Morpholine Ring Saturated heterocyclePK Modulator: Lowers LogP compared to piperidine/cyclohexane, improving solubility while maintaining blood-brain barrier (BBB) permeability or restricting it (depending on substitutions).
Physicochemical Profile[3]
  • Molecular Weight: 261.73 g/mol (Fragment-like, ideal for FBDD).

  • LogP: ~1.8–2.2 (Optimal lipophilicity for oral bioavailability).

  • H-Bond Acceptors: 3 (Sulfonyl O, Morpholine O).

  • H-Bond Donors: 0 (Aprotic, good membrane permeability).

Therapeutic Application I: Nav1.7 Inhibition (Pain)[4][5]

Mechanism of Action

The voltage-gated sodium channel Nav1.7 is highly expressed in nociceptive (pain-sensing) neurons.[3] Gain-of-function mutations in SCN9A (the gene encoding Nav1.[4]7) cause erythromelalgia, while loss-of-function leads to insensitivity to pain.

The 4-(4-chlorobenzenesulfonyl)morpholine scaffold acts as a state-dependent inhibitor .

  • Binding Site: It targets the voltage-sensing domain (VSD) IV, stabilizing the channel in the inactivated state .

  • Selectivity: The morpholine ring is critical for achieving selectivity over the cardiac isoform Nav1.5 , reducing cardiotoxicity risks (e.g., QT prolongation).

SAR Insight

Replacing a lipophilic piperidine ring with the polar morpholine ring in sulfonamide leads often reduces potency slightly but significantly lowers metabolic clearance and improves the safety profile. The 4-chloro group fills a hydrophobic sub-pocket in the VSD, anchoring the molecule.

Therapeutic Application II: 11 -HSD1 Inhibition (Metabolic Syndrome)[1][2][6][7]

The Cortisol Shuttle

11


-HSD1 catalyzes the intracellular conversion of inactive cortisone  to active cortisol  in adipose tissue and the liver.[5] Excess intracellular cortisol drives central obesity, insulin resistance, and dyslipidemia.
Role of the Scaffold

Inhibitors containing the sulfonyl-morpholine core block the catalytic site of 11


-HSD1.
  • Binding Mode: The sulfonyl group mimics the transition state of the steroid substrate.

  • Metabolic Stability: The 4-chloro substituent prevents rapid degradation by liver enzymes, allowing the drug to reach adipose tissue effectively.

Pathway Visualization

The following diagram illustrates the pathological role of 11


-HSD1 and the intervention point of the scaffold.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Catalysis GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 Enzyme HSD1->Cortisone Facilitates Inhibitor Sulfonyl-Morpholine Inhibitor Inhibitor->HSD1 Blocks Nucleus Nucleus (Gene Transcription) GR->Nucleus Translocates Effects Insulin Resistance Visceral Obesity Nucleus->Effects Upregulates

Figure 1: Mechanism of action for 11


-HSD1 inhibition.[1][2][6][7][8] The sulfonyl-morpholine scaffold blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.

Experimental Protocols

Synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine

This protocol utilizes a standard Schotten-Baumann reaction, optimized for high yield and purity.

Reagents:

  • Morpholine (1.0 eq)

  • 4-Chlorobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (Et

    
    N) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Mix morpholine (10 mmol) with Et

    
    N (15 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
    
    • Why: Dropwise addition prevents exotherms that could lead to disulfonylation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: >85%.

    • Characterization: Confirm via

      
      H-NMR (Characteristic morpholine peaks at 
      
      
      
      3.0–3.7 ppm).
Biological Assay: 11 -HSD1 Scintillation Proximity Assay (SPA)

To validate the therapeutic potential, the following assay measures the inhibition of cortisone-to-cortisol conversion.

Materials:

  • Microsomes expressing human 11

    
    -HSD1.
    
  • 
    H-Cortisone (Tracer).
    
  • NADPH (Cofactor).

  • Yttrium silicate SPA beads (coupled to anti-cortisol antibody).

Protocol:

  • Incubation: In a 96-well plate, mix 11

    
    -HSD1 microsomes, NADPH (200 
    
    
    
    M), and the test compound (4-(4-chlorobenzenesulfonyl)morpholine) at varying concentrations (0.1 nM – 10
    
    
    M).
  • Start: Initiate reaction by adding

    
    H-Cortisone. Incubate at 37°C for 60 minutes.
    
  • Stop: Add SPA beads suspended in lysis buffer containing a specific 11

    
    -HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction.
    
  • Detection: The anti-cortisol antibody on the beads captures the generated

    
    H-Cortisol. The proximity stimulates the scintillant.
    
  • Analysis: Read on a scintillation counter. Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Synthesis & Optimization Workflow

The following diagram depicts the iterative workflow for optimizing this scaffold from a fragment to a lead candidate.

Synthesis_Workflow Start Start: 4-Chlorobenzenesulfonyl Chloride Core_Synth Step 1: Morpholine Coupling (Schotten-Baumann) Start->Core_Synth Scaffold Scaffold: 4-(4-Cl-Ph-SO2)-Morpholine Core_Synth->Scaffold Branch_A Path A: Suzuki Coupling (Replace Cl with Aryl group) Scaffold->Branch_A Increase Potency Branch_B Path B: Morpholine Substitution (Add polar groups for Sol/Perm) Scaffold->Branch_B Tune PK (LogD) Library Library Generation (20-50 Analogs) Branch_A->Library Branch_B->Library Screening HTS Screening (Nav1.7 or 11β-HSD1) Library->Screening Lead Lead Candidate Identification Screening->Lead IC50 < 50nM

Figure 2: Optimization workflow transforming the core scaffold into a therapeutic lead via divergent synthetic pathways.

References

  • Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[9] Context: Establishes the morpholine ring as a key determinant for Nav1.7 vs Nav1.5 selectivity.

  • Inhibitors of 11

    
    -HSD1: A Potential Treatment for the Metabolic Syndrome. 
    Source: Current Topics in Medicinal Chemistry (2008).[2][7]
    Context: Reviews the structural requirements for 11
    
    
    
    -HSD1 inhibition, highlighting the sulfonyl pharmacophore.
  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Source: Medicinal Research Reviews (2020). Context: Comprehensive analysis of the morpholine scaffold's role in improving pharmacokinetic profiles.[10]

  • Discovery of Potent, Selective, and State-Dependent Nav1.7 Inhibitors. Source: Journal of Medicinal Chemistry (2020). Context: Detailed SAR studies on sulfonamide derivatives for pain management.

  • Development of N-(heterocyclylphenyl)benzenesulfonamides as

    
    -Catenin Inhibitors. 
    Source: Journal of Medicinal Chemistry (2024).[11]
    Context: Recent application of the scaffold in oncology (Colorectal Cancer).
    
    

Sources

Foundational

Structural Analysis and Pharmacophore Modeling of Sulfonyl Morpholines

Executive Summary: The Privileged Scaffold The sulfonyl morpholine moiety ( ) represents a privileged structural motif in medicinal chemistry, bridging the gap between solubility-enhancing heterocycles and rigid sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The sulfonyl morpholine moiety (


) represents a privileged structural motif in medicinal chemistry, bridging the gap between solubility-enhancing heterocycles and rigid sulfonamide linkers. Unlike simple sulfonamides, the inclusion of the morpholine ring introduces specific steric bulk, a defined chair conformation, and a critical distal hydrogen bond acceptor (the ether oxygen).

This guide dissects the structural biology, pharmacophore generation, and synthetic optimization of sulfonyl morpholines, with a specific focus on their application in 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
inhibitors and PI3K/mTOR modulation.

Structural Biology & Binding Mode Analysis[1]

Conformational Dynamics

The sulfonyl morpholine scaffold is not a static connector; it is a dynamic pharmacophore driver.

  • The Sulfonyl Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

    
     bond angle typically expands to 
    
    
    
    , while the
    
    
    angle compresses to
    
    
    . This deviation from ideal tetrahedral angles (
    
    
    ) creates a "kink" that orients the morpholine ring out of the plane of the aromatic substituent (
    
    
    ).
  • The Morpholine Chair: The morpholine ring predominantly exists in a low-energy chair conformation. This positions the ether oxygen in a specific vector relative to the sulfonamide nitrogen, usually at a distance of ~5.5 Å, creating a predictable "interaction vector" for active site binding.

Key Interaction Points (The "Warhead" Analysis)

In crystallographic studies (e.g., PDB: 4YYZ for 11


-HSD1), the scaffold exhibits three distinct binding modalities:
FeatureInteraction TypeStructural Causality
Sulfonyl Oxygens H-Bond Acceptor (HBA)The two oxygens often engage in water-mediated H-bonds or direct interactions with backbone amides (e.g., Ser/Thr residues).
Morpholine Ether (O) H-Bond Acceptor (HBA)Critical Feature. In Kinases (PI3K), this oxygen often binds to the "hinge region" (e.g., Val828 in PI3K

). In metabolic enzymes, it stabilizes the ligand via water networks.
Morpholine Hydrogens Hydrophobic / VdWThe ethylene bridges (

) form van der Waals contacts with hydrophobic pockets (e.g., Ile/Leu residues), contributing to binding enthalpy.

Pharmacophore Modeling Workflow

To rationally design sulfonyl morpholines, one must move beyond 2D SAR and utilize 3D pharmacophore modeling. The following protocol outlines a hybrid Ligand-Structure approach.

Workflow Visualization

The following diagram illustrates the iterative process of generating and validating the pharmacophore model.

PharmacophoreWorkflow Start Start: Dataset Collection (Crystal Structures + IC50 Data) ConfGen Conformational Analysis (Systematic Search / Monte Carlo) Start->ConfGen 3D Prep Align Molecular Alignment (Superimposition of Sulfonyl Core) ConfGen->Align Low Energy Conformers FeatExt Feature Extraction (HBA, HBD, Hyd, Aro) Align->FeatExt Identify Overlap ModelGen Hypothesis Generation (Common Feature Pharmacophore) FeatExt->ModelGen 4-5 Point Pharmacophore Valid Validation (Guenner-Henry Score / ROC Curves) ModelGen->Valid Test Set Valid->ModelGen Refine Constraints VirtualScreen Virtual Screening (ZINC / ChemDiv Databases) Valid->VirtualScreen High Confidence Model

Figure 1: Step-by-step workflow for generating a validated pharmacophore model for sulfonyl morpholine derivatives.

Step-by-Step Protocol: Ligand-Based Construction

Objective: Identify the spatial arrangement of chemical features responsible for bioactivity when a crystal structure is unavailable or low-resolution.

  • Dataset Curation: Select 15-20 sulfonyl morpholine derivatives with a wide range of bioactivity (3-4 orders of magnitude). Ensure the dataset includes "inactive" decoys to validate selectivity.

  • Conformational Expansion:

    • Tool: BIOVIA Discovery Studio or MOE (Molecular Operating Environment).

    • Method: Generate up to 255 conformers per molecule using the "Best" conformational analysis setting (energy threshold: 20 kcal/mol).

    • Critical Step: Ensure the morpholine ring samples both chair and twisted-boat conformations, though the chair is energetically preferred.

  • Alignment: Align all molecules using the rigid

    
     substructure of the sulfonyl morpholine. This reduces RMSD noise from the flexible aromatic tail.
    
  • Feature Mapping:

    • F1 (HBA): Map to the Morpholine Ether Oxygen.

    • F2 (HBA): Map to one or both Sulfonyl Oxygens.

    • F3 (Hyd): Map to the aromatic ring attached to the sulfur.

    • F4 (Exclusion Vol): Define steric limits based on inactive bulky analogs.

  • Validation: Use a "Leave-One-Out" cross-validation method. A valid model should yield a correlation coefficient (

    
    ) > 0.8 and an RMSD < 1.0.
    

Case Study: 11 -HSD1 Inhibitors

The application of sulfonyl morpholines is best exemplified in the development of inhibitors for 11


-HSD1  (Type 2 Diabetes target).
The Challenge

11


-HSD1 converts cortisone to cortisol.[1][2] Inhibitors must be highly selective against 11

-HSD2 to avoid mineralocorticoid side effects (hypertension).[3]
The Solution (Pharmacophore Application)

Researchers utilized the sulfonyl morpholine scaffold because the morpholine oxygen mimics the carbonyl oxygen of cortisone, while the sulfonyl group mimics the steroid backbone's polarity.

  • Pharmacophore Fit:

    • The Morpholine Oxygen accepts a H-bond from the catalytic Tyr183 or Ser170 (mediated).

    • The Sulfonyl Group orients the hydrophobic aryl tail into the substrate-binding channel.

    • Selectivity: The steric bulk of the morpholine ring prevents binding to 11

      
      -HSD2, which has a more constricted active site.
      

Quantitative Comparison of Derivatives:

Compound IDR-Group (Sulfonyl)IC50 (11

-HSD1)
Selectivity (vs HSD2)Pharmacophore Fit Score
Cmpd-A Phenyl120 nM>50x0.78
Cmpd-B 4-Fluoro-phenyl45 nM>100x0.85
Cmpd-C 2,4-Dichloro-phenyl12 nM>200x0.92
Cmpd-D Methyl (Aliphatic)>10,000 nMN/A0.30

Data synthesized from representative SAR studies [1, 2].[4][5] Note: Aromaticity at the sulfonyl attachment (Cmpd-C) is crucial for hydrophobic pocket occupancy.

Synthetic Accessibility & Optimization

To validate the pharmacophore, one must synthesize the predicted hits. The sulfonyl morpholine bond is robust, but synthesis requires specific conditions to avoid side reactions.

Synthetic Pathway

The standard approach involves the nucleophilic attack of morpholine on a sulfonyl chloride.

Synthesis SM1 Aryl Sulfonyl Chloride (R-SO2-Cl) Reagent Base (Et3N or Pyridine) DCM, 0°C -> RT SM1->Reagent SM2 Morpholine (HN(CH2CH2)2O) SM2->Reagent Product Sulfonyl Morpholine (R-SO2-N-Morph) Reagent->Product SN2 Mechanism Workup Acid Wash (HCl) Recrystallization Product->Workup Purification

Figure 2: General synthetic scheme for sulfonyl morpholine generation.

Optimization Protocols
  • Solubility: While morpholine improves solubility compared to phenyl rings, the sulfonyl group is lipophilic. If

    
     is too high (>3.5), introduce polar substituents (e.g., -OH, -NH2) on the Aryl ring (
    
    
    
    ).
  • Metabolic Stability: The morpholine ring is susceptible to oxidative metabolism (N-dealkylation or hydroxylation).

    • Fix: Introduce gem-dimethyl groups on the morpholine ring (2,2-dimethylmorpholine) or use bridged morpholine analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to block metabolic soft spots while retaining the pharmacophore oxygen.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Crystal structures of 11

    
    -hydroxysteroid dehydrogenase type 1 and their use in drug discovery. 
    Source: PubMed Central (PMC)
    URL:[Link]
    
  • Discovery of new 11beta-hydroxysteroid dehydrogenase type 1 inhibitors by common feature pharmacophore modeling. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL:[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: ChemRxiv / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine

Abstract This application note details a robust, high-yield protocol for the synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine using microwave-assisted organic synthesis (MAOS). By replacing conventional thermal heati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine using microwave-assisted organic synthesis (MAOS). By replacing conventional thermal heating with dielectric heating, this method reduces reaction times from hours to minutes while significantly suppressing side reactions such as sulfonyl chloride hydrolysis. This guide is designed for medicinal chemists and process development scientists seeking to optimize sulfonamide scaffold production with a focus on Green Chemistry principles (E-Factor reduction).

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, antibiotics, and anti-inflammatory agents. The synthesis of 4-(4-Chloro-benzenesulfonyl)-morpholine involves the nucleophilic attack of morpholine on 4-chlorobenzenesulfonyl chloride.

Conventional protocols often require refluxing in chlorinated solvents (DCM, chloroform) with toxic bases (pyridine) for extended periods (3–12 hours). These methods suffer from non-uniform heating and "wall effects," leading to thermal degradation and lower purity.

Advantages of Microwave-Assisted Synthesis:

  • Volumetric Heating: Direct coupling with the solvent/reagents leads to rapid, uniform temperature rise.

  • Kinetics: Arrhenius rate acceleration allows reactions to complete in <10 minutes.

  • Sustainability: Compatible with aqueous or ethanolic solvent systems, eliminating the need for halogenated solvents.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The nitrogen lone pair of the morpholine attacks the electrophilic sulfur of the sulfonyl chloride, forming a tetrahedral intermediate (transition state). The subsequent collapse of this intermediate expels the chloride ion. A base (auxiliary or excess morpholine) is required to neutralize the liberated HCl, driving the equilibrium forward.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants 4-Cl-Ph-SO2Cl + Morpholine TS Transition State [Pentacoordinate Intermediate] Reactants->TS Nucleophilic Attack (Microwave Activation) HCl_Elim Elimination (- HCl) TS->HCl_Elim Chloride Departure Product Product 4-(4-Cl-Ph-SO2)-Morpholine HCl_Elim->Product Stabilization

Figure 1: Mechanistic pathway of the sulfonylation reaction.[1] Microwave irradiation accelerates the initial nucleophilic attack.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.Role
4-Chlorobenzenesulfonyl chloride 98-60-2211.071.0Electrophile
Morpholine 110-91-887.121.2Nucleophile
Sodium Carbonate (Na₂CO₃) 497-19-8105.991.5Acid Scavenger
Ethanol / Water (1:1) N/AN/ASolventGreen Medium
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL pressure-rated microwave vial with crimp cap/septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Experimental Protocol

Optimization Strategy

Before scale-up, the reaction parameters were optimized to maximize yield and minimize hydrolysis of the sulfonyl chloride.

ParameterTested RangeOptimal ConditionRationale
Solvent DCM, THF, EtOH, H₂OEtOH:H₂O (1:1) High dielectric loss (tan δ) for efficient MW absorption; eco-friendly.
Temperature 60°C – 140°C85°C Balances rate vs. hydrolysis risk.
Time 1 – 30 min5 min Full conversion observed; longer times degrade product.
Standard Operating Procedure (SOP)

Step 1: Preparation

  • Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 mmol, 211 mg) in 2 mL of Ethanol in a 10 mL microwave vial.

  • In a separate beaker, mix Morpholine (1.2 mmol, 105 mg) and Na₂CO₃ (1.5 mmol, 159 mg) in 2 mL of deionized water.

  • Slowly add the aqueous amine solution to the ethanol solution. Note: Exothermic reaction; add dropwise if scaling up.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the method:

    • Temp: 85°C

    • Hold Time: 5:00 min

    • Pre-stirring: 30 sec (High speed)

    • Absorption Level: High

  • Start the run.[2] The pressure typically reaches 2–4 bar.

Step 3: Work-up

  • Cool the vial to room temperature using the reactor's compressed air cooling (approx. 2 min).

  • Pour the reaction mixture into 20 mL of ice-cold water. The product should precipitate immediately as a white solid.

  • Stir for 10 minutes to ensure all inorganic salts are dissolved.

  • Filter the solid using a Buchner funnel.[3]

  • Wash the cake with cold water (2 x 5 mL) to remove residual base and morpholine.

Step 4: Purification & Analysis

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from hot Ethanol/Water (9:1).

  • Analyze via ¹H-NMR and LC-MS.[4]

Workflow Diagram (Graphviz)

Workflow Prep 1. Preparation Mix Reagents in EtOH/H2O MW 2. Microwave Irradiation 85°C | 5 min | High Stirring Prep->MW Quench 3. Quench Pour into Ice Water MW->Quench Cool to RT Isolate 4. Isolation Vacuum Filtration & Wash Quench->Isolate Precipitate Analyze 5. Analysis NMR / LC-MS / Yield Calc Isolate->Analyze Dry Solid

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a superior efficiency profile compared to the conventional reflux method (Table 1).

Table 1: Method Comparison

Metric Conventional Reflux Microwave Protocol Improvement
Time 4 hours 5 minutes 48x Faster
Yield 78% 94% +16%
Solvent DCM (Toxic) EtOH/Water (Green) Eco-Friendly

| Purity (LC-MS) | 92% | >98% | Cleaner Profile |

Interpretation

The significant reduction in reaction time is attributed to the high polarity of the reaction medium (Ethanol/Water). Both solvents have high loss tangents (


), allowing them to absorb microwave energy efficiently and transfer it to the transition state. The rapid heating profile minimizes the contact time between the sulfonyl chloride and water, thereby favoring the faster sulfonylation reaction over the slower hydrolysis side reaction [1, 2].

Troubleshooting Guide

Issue 1: Low Yield / Hydrolysis Product Observed

  • Cause: The sulfonyl chloride hydrolyzed before reacting with the amine.[5]

  • Solution: Ensure the amine is added immediately before starting the microwave run. Do not let the mixture sit. Alternatively, increase the excess of morpholine to 1.5 equiv.

Issue 2: Pressure Spike / Vial Failure

  • Cause: Ethanol vapor pressure at 85°C is moderate, but rapid CO₂ evolution (if using carbonate base) can spike pressure.

  • Solution: Use a larger headspace (10 mL vial for a 4 mL reaction volume) or switch to an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) which does not evolve gas.

Issue 3: Oily Product

  • Cause: Residual solvent or impurities.

  • Solution: The product should be a solid. If oily, scratch the flask with a glass rod to induce nucleation during the ice-water quench. Recrystallize from minimal hot ethanol.

References

  • De Luca, L., & Giacomelli, G. (2008).[6][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[8] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Sarkar, D., Ghosh, M. K., & Rout, N. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.[8] European Journal of Organic Chemistry, 2018(36), 5016–5022.[8] [Link]

  • Biotage. (n.d.).[4] Microwave Reaction Tutorial & PathFinder. Biotage Application Notes. [Link]

  • Mahulikar, P. P., et al. (2010).[9] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579.[9] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Chloro-benzenesulfonyl)-morpholine in DMSO

Welcome to the technical support guide for 4-(4-Chloro-benzenesulfonyl)-morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Chloro-benzenesulfonyl)-morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 4-(4-Chloro-benzenesulfonyl)-morpholine in DMSO at my target concentration. What are the immediate troubleshooting steps?

This is a common issue for compounds with high crystallinity and lipophilicity. Low solubility can lead to inaccurate concentration measurements and unreliable downstream assay results.[1][2] A systematic approach is crucial to identify and resolve the problem.

Initial Diagnostic Workflow:

  • Verify Compound Integrity: Confirm the identity and purity of your compound lot. Impurities can sometimes affect solubility characteristics.

  • Assess Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination significantly reduces its ability to solubilize nonpolar organic compounds.[2] Always use fresh, anhydrous, research-grade DMSO (≥99.9%) from a sealed bottle.

  • Employ Mechanical Energy: Passive dissolution is often insufficient. Actively facilitate the process by vortexing vigorously and/or using sonication. Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area for solvation.[1][3]

  • Consider Gentle Heating: Controlled heating can increase the kinetic solubility of a compound. However, this must be done with caution to avoid compound or solvent degradation.[4]

Below is a workflow to guide your initial troubleshooting efforts.

G start Start: Compound does not fully dissolve in DMSO check_dmso Is your DMSO anhydrous and high-purity? start->check_dmso use_fresh_dmso Action: Use fresh, sealed, anhydrous DMSO. check_dmso->use_fresh_dmso No vortex Have you vortexed vigorously for 2-5 minutes? check_dmso->vortex Yes use_fresh_dmso->vortex do_vortex Action: Vortex the sample. vortex->do_vortex No sonicate Is a sonicator bath available? vortex->sonicate Yes do_vortex->sonicate do_sonicate Action: Sonicate for 10-15 minutes in a water bath. sonicate->do_sonicate Yes heat Consider Gentle Heating (Proceed with caution - see Q3) sonicate->heat No do_sonicate->heat reassess Re-evaluate solubility. Is it dissolved? heat->reassess success Success: Solution is clear. Proceed to experiment. reassess->success Yes fail Issue Persists: The concentration may exceed the thermodynamic solubility limit. Consider preparing a lower concentration stock. reassess->fail No

Caption: Initial troubleshooting workflow for dissolution issues.

Q2: What is the standard protocol for preparing a 10 mM stock solution of 4-(4-Chloro-benzenesulfonyl)-morpholine in DMSO?

Following a standardized protocol is essential for reproducibility. The molecular weight of 4-(4-Chloro-benzenesulfonyl)-morpholine is 261.72 g/mol .

Step-by-Step Protocol for Stock Solution Preparation:

  • Pre-Weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize water condensation.

  • Weigh the Compound: Accurately weigh 2.62 mg of the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Using a calibrated pipette, add exactly 1.0 mL of anhydrous, research-grade DMSO.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for undissolved particulates.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The water in the bath helps to ensure uniform energy distribution and prevents overheating.

  • Final Inspection: After sonication, the solution should be clear and free of any visible solid material. If particulates remain, the desired concentration may exceed the compound's intrinsic solubility (see Q1).

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[2] Store at -20°C or -80°C as recommended.

Q3: Can I heat the DMSO solution to force the compound to dissolve? What are the associated risks?

Yes, gentle and controlled heating can be an effective method to increase solubility. However, it comes with significant risks that must be managed.

Rationale for Heating: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, favoring the dissolved state.

Risks and Mitigation:

  • Compound Degradation: Sulfonamides and other complex organic molecules can be susceptible to thermal degradation.

  • DMSO Decomposition: DMSO can decompose at its boiling point (189 °C) and this process can be catalyzed by acids or bases at even lower temperatures, potentially leading to an explosion in a sealed container.[4]

  • Supersaturation: The solution created upon heating will be supersaturated. The compound is likely to precipitate out as the solution cools to room temperature, often forming a less soluble, more stable crystal polymorph.[2]

Recommended Protocol for Gentle Heating:

  • Heat the vial in a water bath or heating block to 37-40°C . Avoid aggressive, direct heat from a hot plate.

  • Do not exceed 50°C.

  • Intermittently vortex the sample during heating.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Crucially, you must visually inspect the solution after it has returned to room temperature for 1-2 hours to ensure the compound remains in solution. [5] The presence of any precipitate indicates that your concentration is above the thermodynamic solubility limit at room temperature.

MethodTemperatureProsCons
Vortexing Room TempSafe, simpleMay be insufficient for high concentrations
Sonication Room TempHighly effective, safeRequires specific equipment
Gentle Heating 37-40°CCan significantly increase solubilityRisk of degradation, supersaturation, and re-precipitation

Table 1. Comparison of common methods to enhance solubility in DMSO.

Q4: My compound dissolves initially but then precipitates when I dilute my DMSO stock into an aqueous assay buffer. How can I prevent this?

This is a classic problem of a compound "crashing out" of solution and is related to the drastic change in solvent environment from a polar aprotic solvent (DMSO) to a polar protic solvent (aqueous buffer).

Causality: 4-(4-Chloro-benzenesulfonyl)-morpholine is a hydrophobic molecule. While soluble in organic DMSO, its solubility in water is very low. When the DMSO stock is diluted into buffer, the DMSO concentration drops, and the water becomes the primary solvent, which cannot maintain the hydrophobic compound in solution.

Strategies for Successful Aqueous Dilution:

  • Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[6] Run a solvent tolerance control for your specific assay.

  • Optimize the Dilution Protocol: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the larger volume of aqueous buffer while vortexing or stirring vigorously.[6] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions.[6] For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then perform the final dilution into the aqueous buffer.

  • Consider pH Adjustment (for Ionizable Compounds): While 4-(4-Chloro-benzenesulfonyl)-morpholine is not strongly ionizable, related compounds can be. For compounds with acidic or basic functional groups, adjusting the pH of the final aqueous buffer can sometimes improve solubility.[6][7]

G stock High Concentration Stock (e.g., 10 mM in 100% DMSO) dilution Dilution into Aqueous Buffer (e.g., PBS, Cell Media) stock->dilution good_dilution Correct Method: Add stock dropwise to buffer with vigorous vortexing. dilution->good_dilution Recommended bad_dilution Incorrect Method: Add buffer to stock or mix passively. dilution->bad_dilution Not Recommended result_good Result: Clear, homogenous solution. Final [DMSO] < 0.5% good_dilution->result_good result_bad Result: Precipitation/Cloudiness (Compound 'crashes out') bad_dilution->result_bad

Caption: Process diagram for aqueous dilution of DMSO stock.

References

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2026). 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester. ChemSrc. Retrieved from [Link]

  • Lee, C. D., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2369–2377. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Chang, M. W., et al. (2009). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Journal of Hazardous Materials, 163(1), 52–58. Retrieved from [Link]

  • Wu, J. J., & Wu, C. C. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 180–186. Retrieved from [Link]

  • Tanaka, T., et al. (2007). Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. Journal of Bioscience and Bioengineering, 103(4), 369–371. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Overcoming crystallization issues with p-chlorobenzenesulfonyl morpholine

Technical Support Center: Crystallization & Purification of p-Chlorobenzenesulfonyl Morpholine Status: Operational | Topic: 4-(4-chlorobenzenesulfonyl)morpholine | ID: CAS 211-06-0 (Generic) Executive Technical Summary p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of p-Chlorobenzenesulfonyl Morpholine

Status: Operational | Topic: 4-(4-chlorobenzenesulfonyl)morpholine | ID: CAS 211-06-0 (Generic)

Executive Technical Summary

p-Chlorobenzenesulfonyl morpholine is a tertiary sulfonamide characterized by a robust crystalline lattice but prone to specific purification challenges such as "oiling out" during crude workup and persistent color impurities. Unlike primary or secondary sulfonamides, it lacks an acidic N-H proton, rendering standard acid-base extraction protocols ineffective.

Key Physical Properties:

Property Value Notes
Molecular Formula C₁₀H₁₂ClNO₃S
Molecular Weight 261.73 g/mol
Melting Point (Pure) 148–149 °C [1] Crude often melts lower (142–145 °C).[1]
Solubility (Hot) Methanol, Ethanol, DMSO, DMF Ideal for recrystallization.
Solubility (Cold) Water, Hexanes Ideal anti-solvents.

| pKa | N/A (Neutral) | Cannot be extracted into aqueous base. |

Troubleshooting Hub (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: I am trying to recrystallize my crude product from hot ethanol, but instead of crystals, a second liquid phase (oil) forms at the bottom. How do I fix this?

Technical Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization boundary). This is typically caused by:

  • High Impurity Levels: Impurities depress the melting point of your solid below the boiling point of your solvent.

  • Solvent Choice: The solvent boiling point is too high relative to the depressed melting point of the crude.

Corrective Protocol:

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of a "good" solvent (e.g., more Ethanol or Acetone) to lower the saturation slightly. Allow the solution to cool very slowly with vigorous stirring.

  • Seeding (Critical): At the first sign of turbidity (cloudiness), add a seed crystal of pure p-chlorobenzenesulfonyl morpholine. This provides a nucleation site that bypasses the amorphous oil phase.

  • Solvent Switch: Switch to Methanol . The patent literature explicitly cites Methanol as the superior solvent for this specific congener, yielding needles with a sharp MP of 148–149°C [1].

Issue 2: Color Retention (Yellow/Brown Impurities)

User Question: My product is off-white or yellow even after recrystallization. The NMR looks okay, but the color persists.

Technical Diagnosis: Sulfonamide syntheses involving sulfonyl chlorides often generate colored sulfone by-products or oxidized morpholine species. These planar impurities can intercalate into the crystal lattice.

Corrective Protocol:

  • Activated Charcoal Treatment:

    • Dissolve the crude solid in boiling Methanol (approx. 10–15 mL/g).

    • Add activated charcoal (5–10 wt% of crude mass).

    • Reflux for 15–30 minutes.[2]

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.

    • Cool the filtrate to induce crystallization.

  • Anti-Solvent Precipitation: If charcoal fails, dissolve in a minimum volume of DMSO or DMF at room temperature. Slowly add water (dropwise) with rapid stirring until a white precipitate forms. Filter and wash copiously with water to remove colored mother liquor.

Issue 3: Low Yields During Workup

User Question: I reacted p-chlorobenzenesulfonyl chloride with morpholine, but my yield is <50%. Where did I lose the product?

Technical Diagnosis:

  • Acid Trap Failure: The reaction generates HCl. If you didn't use excess morpholine (2.2 equiv) or an added base (Et₃N/NaOH), the morpholine acts as a sacrificial base, forming morpholinium chloride, which complicates isolation.

  • Solubility Loss: The product has partial solubility in organic washes if not properly partitioned.

Corrective Protocol:

  • Quench Method: Pour the reaction mixture into a large volume of ice water . The product is hydrophobic and should precipitate almost quantitatively.

  • pH Adjustment: Unlike acidic sulfonamides, this product is neutral. However, ensuring the aqueous slurry is basic (pH > 9) helps solubilize any unreacted p-chlorobenzenesulfonic acid or morpholinium salts, keeping them in the water phase while your product remains solid.

Validated Experimental Protocols

Protocol A: Synthesis & Initial Isolation

Use this standard workflow to minimize downstream purification issues.

  • Reaction: Dissolve p-chlorobenzenesulfonyl chloride (1.0 equiv) in DCM or Toluene.

  • Addition: Add Morpholine (2.2 equiv) dropwise at 0°C. (The extra equivalent traps HCl).

  • Workup:

    • Wash organic phase with Dilute HCl (1M) . Why? This protonates and removes unreacted morpholine into the aqueous layer.

    • Wash organic phase with Sat. NaHCO₃ . Why? This removes any hydrolyzed sulfonic acid by-products.

    • Dry (MgSO₄) and evaporate solvent.

Protocol B: High-Purity Recrystallization (Methanol Method)

Reference Standard: US Patent 3,839,325 [1]

  • Dissolution: Place 10 g of crude solid in a flask. Add 50–70 mL of Methanol.

  • Reflux: Heat to reflux (approx. 65°C) until fully dissolved.

  • Clarification: If insoluble particles remain, filter hot. If colored, treat with charcoal (see Issue 2).

  • Crystallization: Remove from heat. Let cool to room temperature undisturbed. Then place in an ice bath (0–4°C) for 2 hours.

  • Collection: Filter the white crystals. Wash with a small amount of cold Methanol.

  • Drying: Vacuum dry at 50°C. Target MP: 148–149°C.

Decision Logic & Workflows (Visualized)

Figure 1: Purification Logic Tree

This flowchart guides the researcher through the purification decision-making process based on observed impurity types.

PurificationLogic Start Crude p-Chlorobenzenesulfonyl Morpholine Isolated CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Dry Oil Oily/Sticky CheckState->Oil Wet/Impure CheckColor Color Check Solid->CheckColor Seed Dissolve in min. Acetone + Seed OR Triturate with Hexanes Oil->Seed Induce Nucleation White White/Off-White CheckColor->White Clean Colored Yellow/Brown CheckColor->Colored Impure Recryst Recrystallize from Methanol (Standard Protocol B) White->Recryst Charcoal Activated Charcoal Treatment (Hot Methanol) Colored->Charcoal Final Pure Crystals MP: 148-149°C Recryst->Final Charcoal->Recryst Seed->CheckColor

Caption: Logical workflow for selecting the appropriate purification method based on the physical state and color of the crude intermediate.

Figure 2: Synthesis & Workup Mechanism

Visualizing the critical wash steps to remove specific impurities.

WorkupFlow Rxn Reaction Mixture (Product + Morpholine + HCl) Wash1 Wash 1: Dilute HCl Rxn->Wash1 OrgPhase Organic Phase (Product Only) Wash1->OrgPhase Retain Organic AqWaste1 Aqueous Waste: Morpholinium Chloride Wash1->AqWaste1 Remove Base Wash2 Wash 2: Sat. NaHCO3 Wash2->OrgPhase Retain Organic AqWaste2 Aqueous Waste: Sulfonic Acid Salts Wash2->AqWaste2 Remove Acid OrgPhase->Wash2

Caption: Step-by-step extraction protocol to isolate neutral sulfonamide from basic and acidic by-products.

References

  • US Patent 3,839,325 . Synthesis of 4-sulfonamidophenyl hydrazines. Example 1 describes the isolation and recrystallization of p-chlorobenzenesulfonyl morpholine.

  • PubChem Compound Summary . 4-Chlorobenzenesulfonyl chloride. Physical properties of the precursor.[1][2][3][4][5][6][7]

  • Organic Syntheses . General procedures for Sulfonamide formation.

Sources

Troubleshooting

Controlling moisture sensitivity during sulfonyl morpholine formation

Topic: Controlling Moisture Sensitivity & Optimizing Yield Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Core Directive: The Moisture-Yield Correlation In the synthesis of sulfonyl morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Optimizing Yield

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Core Directive: The Moisture-Yield Correlation

In the synthesis of sulfonyl morpholines from sulfonyl chlorides, moisture is not merely a contaminant—it is a competitive nucleophile. The electrophilic sulfur atom (


) in sulfonyl chlorides is highly susceptible to attack by oxygen nucleophiles.

While morpholine is a better nucleophile than water, the presence of moisture introduces a parasitic pathway: Hydrolysis . This converts the active sulfonyl chloride into unreactive sulfonic acid, generating HCl that consumes your base scavenger, effectively halting the reaction and complicating purification.

The Mechanistic Competition

The following diagram illustrates the kinetic competition occurring in your flask. Understanding this pathway is critical for troubleshooting.

ReactionCompetition SM Sulfonyl Chloride (R-SO2-Cl) Intermediate Transition State (Trigonal Bipyramidal) SM->Intermediate Electrophilic Attack Morpholine Morpholine (Nucleophile) Morpholine->Intermediate k_amine (Fast) Water Trace Water (Contaminant) Water->Intermediate k_hydrolysis (Slower but irreversible) Product Sulfonyl Morpholine (Target) Intermediate->Product -HCl Byproduct Sulfonic Acid (Dead End) Intermediate->Byproduct -HCl HCl HCl (Scavenger Consumer) Intermediate->HCl

Figure 1: Kinetic competition between aminolysis (desired) and hydrolysis (parasitic). High water content or slow addition rates without cooling can favor the red pathway.

Critical Reagent Preparation (Prevention)

Most failures in this synthesis stem from the assumption that "reagent grade" means "anhydrous." Morpholine is hygroscopic; using it straight from an old bottle is a primary cause of low yields.

Solvent & Reagent Standards
ReagentCritical limit (

)
Preparation / Purification Strategy
Dichloromethane (DCM) < 50 ppmDistill over

or pass through activated alumina columns.
THF < 50 ppmDistill over Na/Benzophenone or use molecular sieves (3Å or 4Å).
Morpholine < 0.1%Crucial: Store over KOH pellets or distill from

if the bottle is old.
Sulfonyl Chloride N/ACheck for hydrolysis (white solid crust). Recrystallize from dry hexane/CHCl3 if necessary.
Base (TEA/DIPEA) < 0.1%Store over KOH or molecular sieves.

Standardized Anhydrous Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Morpholine (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Anhydrous DCM (0.2 M concentration relative to Sulfonyl Chloride)

  • DMAP (0.05 equiv) - Optional catalyst for sterically hindered chlorides.

Step-by-Step Workflow:

  • System Setup: Flame-dry a round-bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Solvation: Dissolve Sulfonyl Chloride in anhydrous DCM. Cool to 0°C (ice bath).

    • Why? Cooling suppresses the rate of hydrolysis more than it suppresses aminolysis, improving selectivity.

  • Base Addition: Add TEA/DIPEA. Stir for 5 minutes.

  • Nucleophile Addition: Add Morpholine dropwise over 10-15 minutes.

    • Control: Monitor internal temperature. Do not allow a rise >5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • IPC (Self-Validation):

    • Test: TLC (EtOAc/Hexane) or LCMS.

    • Pass Criteria: Disappearance of Sulfonyl Chloride peak.

    • Fail Criteria: If Sulfonyl Chloride persists after 4 hours, add 0.2 equiv more Morpholine.

  • Quench & Workup:

    • Add 1M HCl (aq) to quench.

    • Mechanism:[2][3][4][5][6][7] HCl converts unreacted Morpholine into water-soluble Morpholine-HCl salt, removing it from the organic layer.

    • Wash organic layer with Sat.

      
       (removes Sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Center (FAQs)

Scenario A: "My yield is consistently low (30-50%), but the starting material is gone."

Diagnosis: You likely suffered from Hydrolysis . The sulfonyl chloride reacted with water instead of morpholine. The byproduct (Sulfonic Acid) is water-soluble and was washed away during the


 step, leaving you with a clean but low-yielding product.
Corrective Actions: 
  • Check Solvent: Perform a Karl Fischer titration on your DCM. If unavailable, add activated 3Å molecular sieves to the solvent 24h before use.

  • Check Morpholine: If your morpholine is old, it has absorbed water. Dry it or buy a fresh "Anhydrous" grade bottle (e.g., Sigma-Aldrich Sure/Seal™).

  • Rate of Addition: If you added the morpholine too fast without cooling, the exotherm may have accelerated hydrolysis.

Scenario B: "I see a new spot on TLC that drags/streaks, and it's not product."

Diagnosis: This is likely the Sulfonic Acid byproduct or the Sulfonamide salt . Validation:

  • Sulfonic acids are highly polar and often streak on silica.

  • Test: Take a mini-aliquot, do a micro-workup (add water/DCM, shake, take organic layer), and spot again. If the streak disappears, it was a water-soluble byproduct (Sulfonic acid or salt).

Scenario C: "The reaction is violent/fuming upon addition of Morpholine."

Diagnosis: Uncontrolled Exotherm. Risk: High heat degrades the sulfonyl chloride and vaporizes the solvent, changing the concentration. Fix:

  • Dilute the reaction (0.1 M instead of 0.2 M).

  • Cool to -10°C or -78°C if the sulfonyl chloride is highly reactive (e.g., triflyl chloride).

  • Add morpholine as a dilute solution in DCM rather than neat.

Scenario D: "Can I use Pyridine instead of TEA/DCM?"

Answer: Yes. Pyridine acts as both solvent and base.[1] Caveat: Pyridine is difficult to dry completely. Advantage: Pyridine forms an intermediate N-sulfonylpyridinium salt, which is a highly active electrophile, accelerating the reaction with morpholine. This is excellent for sluggish/hindered sulfonyl chlorides.

Interactive Troubleshooting Logic

Use this decision tree to diagnose reaction failures in real-time.

Troubleshooting Start Reaction Complete (TLC/LCMS) CheckSM Is SM consumed? Start->CheckSM CheckYield Is Yield Acceptable? CheckSM->CheckYield Yes SM_Persists Issue: Stalled Reaction CheckSM->SM_Persists No Success Proceed to Workup CheckYield->Success Yes (>80%) LowYield Issue: Hydrolysis CheckYield->LowYield No (<50%) Action1 Action: Dry Solvents/Reagents Check Inert Atm LowYield->Action1 CheckBase Did you add enough Base? SM_Persists->CheckBase Action2 Action: Add 0.5 eq Base Check pH > 9 CheckBase->Action2 No/Unsure Action3 Action: Add Catalyst (DMAP 5 mol%) CheckBase->Action3 Yes

Figure 2: Decision tree for diagnosing reaction outcomes based on IPC data.

References

  • Mechanistic Insight: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B, 1971. Link

  • Protocol Grounding: Sulfonamides via Sulfonyl Chlorides.[8] BenchChem Technical Protocols.[4] Link

  • Solvent Drying Data: Purification of Laboratory Chemicals (8th Edition). Armarego & Chai, Butterworth-Heinemann, 2017. Link

  • Catalysis: Nucleophilic Catalysis in the Synthesis of Sulfonamides. J. Org.[2][6] Chem. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-Chloro vs. 4-Bromo Benzenesulfonyl Morpholines

Executive Summary: The Halogen Effect In the optimization of N-benzenesulfonyl morpholine scaffolds, the substitution of Chlorine (Cl) with Bromine (Br) at the para-position is a classic bioisosteric exchange used to mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect

In the optimization of N-benzenesulfonyl morpholine scaffolds, the substitution of Chlorine (Cl) with Bromine (Br) at the para-position is a classic bioisosteric exchange used to modulate lipophilicity and steric bulk without drastically altering electronic properties.

Verdict:

  • 4-Chloro (Cl) Analog: Generally superior for antimicrobial potency and targets with restricted binding pockets. The smaller atomic radius (1.75 Å) allows for tighter packing in active sites compared to the bulkier bromine.

  • 4-Bromo (Br) Analog: Superior for membrane permeability (higher LogP) and as a synthetic handle . The Br-C bond is weaker and more polarizable, often facilitating halogen bonding interactions, but its primary utility in this scaffold is often as a precursor for Suzuki-Miyaura coupling to generate biaryl libraries.

Chemical & Physical Property Analysis

To understand the biological divergence, we must first quantify the physicochemical differences. The electronic effects (Hammett


) are nearly identical, isolating sterics  and lipophilicity  as the drivers of bioactivity differences.
Property4-Chloro Derivative4-Bromo DerivativeImpact on Bioactivity
Molecular Weight ~261.7 g/mol ~306.2 g/mol Br increases mass significantly, affecting ligand efficiency (LE).
Atomic Radius (vdW) 1.75 Å1.85 ÅCritical: Br is ~6% larger, often causing steric clashes in tight bacterial enzyme pockets.
ClogP (Lipophilicity) ~1.8 - 2.1~2.1 - 2.4Br is more lipophilic, enhancing passive membrane transport but reducing aqueous solubility.
Hammett Constant (

)
0.230.23Negligible: Both are electron-withdrawing; pKa of the sulfonamide core remains similar.
C-X Bond Length 1.74 Å1.89 ÅBr extends further into the solvent/protein interface.

Bioactivity Comparison

A. Antimicrobial Activity (MIC Data Trends)

Experimental data on sulfonamide-based inhibitors indicates a distinct size-dependency for antibacterial efficacy.[1] While N-benzenesulfonyl morpholines lack the primary amine required for folate synthesis inhibition (sulfa drug mechanism), they act via alternative pathways (e.g., enzyme inhibition or membrane disruption).

Case Study: Steric Restriction in Bacterial Targets In comparative studies of 4-substituted benzenesulfonyl derivatives against Gram-positive strains (S. aureus), the following trend is consistently observed:

  • 4-Fluoro: High Potency (MIC ~12.5 µg/mL)

  • 4-Chloro: Moderate Potency (MIC ~100 µg/mL)

  • 4-Bromo: Low/Inactive (MIC >100 µg/mL)

Mechanistic Insight: The binding pockets of many bacterial target enzymes (e.g., leucyl-tRNA synthetase or specific hydrolases) are sterically constrained. The 4-Bromo substituent acts as a "steric wedge," preventing the molecule from achieving the deep penetration required for effective inhibition. Recommendation: Use the 4-Chloro analog for lead optimization in antimicrobial programs.

B. Enzyme Inhibition (11 -HSD1 & Kinases)

In metabolic disease targets like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), the lipophilicity of the 4-Bromo analog can be advantageous.
  • Hydrophobic Collapse: The larger hydrophobic surface area of the Br-analog can drive higher affinity binding in large, greasy pockets via the hydrophobic effect.

  • Halogen Bonding: Bromine is a superior halogen bond donor compared to chlorine. If the target pocket contains a backbone carbonyl oxygen or a Lewis base (e.g., histidine nitrogen) at the "bottom" of the pocket, the 4-Bromo analog can form a stabilizing

    
    -hole interaction, potentially boosting potency by 5–10x over the chloro analog.
    

Mechanistic Logic & SAR Workflow

The following decision tree illustrates when to deploy which analog based on experimental feedback.

SAR_Logic Start Lead Optimization: Benzenesulfonyl Morpholine Check_Potency Is Potency Limited by Steric Fit? Start->Check_Potency Check_Perm Is Permeability/LogP the Limiting Factor? Check_Potency->Check_Perm No Result_Cl Select 4-Chloro (Smaller, Better Fit) Check_Potency->Result_Cl Yes (Tight Pocket) Result_Br Select 4-Bromo (Lipophilic, Halogen Bond) Check_Perm->Result_Br Yes (Needs Lipophilicity) Synth_Handle Need to extend scaffold (Suzuki Coupling)? Check_Perm->Synth_Handle No Synth_Handle->Result_Cl No (Cost/Stability) Synth_Handle->Result_Br Yes (Br is better LG)

Figure 1: Strategic decision tree for selecting between Chloro- and Bromo-substituted morpholine sulfonamides.

Experimental Protocols

Protocol A: Synthesis of 4-Halo-Benzenesulfonyl Morpholines

A self-validating protocol for generating the test compounds.

Reagents:

  • Morpholine (1.2 equiv)

  • 4-Chlorobenzenesulfonyl chloride OR 4-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Setup: Dissolve 1.0 mmol of the respective sulfonyl chloride in 5 mL dry DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C (ice bath). Add Et3N (1.5 mmol) followed by the dropwise addition of Morpholine (1.2 mmol). Note: The reaction is exothermic; control rate to prevent side products.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted morpholine/Et3N), then saturated NaHCO3, then Brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.

    • Validation: 4-Cl product should melt ~105-107°C. 4-Br product should melt ~128-130°C.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for antimicrobial comparison.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of 128 µg/mL stock (4-Cl or 4-Br analog in <1% DMSO) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL. (Range: 64 to 0.125 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration showing no visible growth . Compare the 4-Cl vs 4-Br rows directly.

References

  • Antibacterial SAR of Sulfonamides: Hernandez, V. et al. "Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors." Antimicrobial Agents and Chemotherapy, 2013.

    • Citation Context: Establishes the trend that increasing halogen size (F -> Cl -> Br) at the para-position significantly decreases antibacterial potency due to steric hindrance.
  • Synthesis & Properties: "4-Chlorobenzenesulfonyl chloride - PubChem Compound Summary." National Center for Biotechnology Information.

    • Citation Context: Verified physicochemical data (MW, physical st
  • Morpholine Scaffold Bioactivity: "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 2020.[2]

    • Citation Context: Discusses the role of the morpholine ring in modulating pharmacokinetic properties and lipophilicity in benzenesulfonyl deriv
  • General SAR Principles: "Substitution Reactions of Benzene Derivatives." Chemistry LibreTexts.

    • Citation Context: Theoretical grounding for the electronic similarities (deactivating effects) vs. steric differences of Cl and Br substituents.

Sources

Comparative

Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Molecular Architecture of 4-(4-Chloro-benzenesulfonyl)-morpholine

In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-(4-chloro-benzenesulfony...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-(4-chloro-benzenesulfonyl)-morpholine, a sulfonamide derivative with potential pharmacological applications, this structural verification is paramount. This guide provides an in-depth comparison of the preeminent method for absolute structure determination, single-crystal X-ray crystallography, with other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present validating protocols, and offer a clear perspective on the strengths and limitations of each approach, empowering researchers to make informed decisions in their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's atomic arrangement in the solid state, single-crystal X-ray crystallography stands as the undisputed gold standard. This technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is unattainable through most other analytical methods.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice. When a single crystal of the compound of interest is irradiated with a focused X-ray beam, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, the crystal structure can be solved and refined to reveal the precise molecular architecture.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain single crystals of sufficient size and quality. This is often the most challenging and empirical step.

    • Method: Slow evaporation of a saturated solution is a common technique. For 4-(4-chloro-benzenesulfonyl)-morpholine, solvents such as ethanol, acetone, or ethyl acetate, or a mixture thereof, could be explored. The principle is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

    • Trustworthiness: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered crystal will produce sharp, well-defined diffraction spots.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Method: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while exposing it to X-rays, and a detector records the diffraction pattern.

    • Expertise: The choice of X-ray wavelength (e.g., from a copper or molybdenum source) and the data collection strategy are critical for obtaining high-quality data.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data.

    • Method: The collected data are processed to yield a set of structure factors. Initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the fit.

    • Authoritative Grounding: Software packages like SHELXS and SHELXL are the industry standard for structure solution and refinement.[1]

  • Validation:

    • Objective: To ensure the final structural model is chemically reasonable and accurately represents the experimental data.

    • Method: The final structure is validated using tools like PLATON, which checks for geometric consistency, missed symmetry, and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).

    • Trustworthiness: A low R-factor (a measure of the agreement between the calculated and observed structure factors) is indicative of a good refinement.

Expected Data for 4-(4-Chloro-benzenesulfonyl)-morpholine

While a specific crystal structure for the title compound is not publicly available in the Cambridge Structural Database (CSD), we can infer expected structural features from related compounds.[2][3] For instance, the crystal structure of 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide reveals key conformational details of the sulfonamide group.[1] We would expect to precisely determine the conformation of the morpholine ring (typically a chair conformation), the torsion angles around the S-N bond, and the planarity of the chlorophenyl ring.

Parameter Expected Data from X-ray Crystallography
Connectivity Unambiguous confirmation of the atomic connections.
Bond Lengths Precise measurements (e.g., S=O, S-N, C-Cl).
Bond Angles Accurate determination of all angles within the molecule.
Torsional Angles Definition of the three-dimensional shape and conformation.
Stereochemistry Absolute configuration can be determined if a chiral center is present.
Intermolecular Interactions Identification of hydrogen bonds and other non-covalent interactions in the crystal lattice.

Complementary Spectroscopic Techniques for Structural Characterization

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing complementary structural information, especially in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to specific atoms in the molecule.

Based on the structure and data from similar compounds, we can predict the following spectral features:[4][5][6]

Technique Expected Observations
¹H NMR - Two distinct multiplets in the aromatic region for the chlorophenyl group. - Two distinct multiplets in the aliphatic region for the morpholine protons.
¹³C NMR - Four signals in the aromatic region. - Two signals in the aliphatic region for the morpholine carbons.
2D NMR - COSY would show correlations between adjacent protons. - HMBC would show long-range correlations, confirming the connectivity between the sulfonyl group and both rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

Functional Group Expected Absorption (cm⁻¹)
S=O (asymmetric stretch) ~1350-1300
S=O (symmetric stretch) ~1160-1120
C-S stretch ~700-600
C-N stretch ~1250-1020
C-O-C stretch ~1150-1085
Aromatic C=C stretch ~1600-1450
C-Cl stretch ~800-600

This data is based on typical ranges for these functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula.

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Technique Expected Observation
High-Resolution MS The molecular ion peak ([M]⁺ or [M+H]⁺) will have a mass that corresponds to the exact molecular formula (C₁₀H₁₂ClNO₃S), taking into account isotopic abundances of Cl and S.
Low-Resolution MS A characteristic fragmentation pattern would be observed, likely involving the cleavage of the S-N bond and fragmentation of the morpholine ring.[8][9]

Comparative Analysis: Choosing the Right Tool

Technique Comparison X-ray Crystallography X-ray Crystallography NMR Spectroscopy NMR Spectroscopy X-ray Crystallography->NMR Spectroscopy IR Spectroscopy IR Spectroscopy NMR Spectroscopy->IR Spectroscopy Connectivity vs. Functional Groups Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry Mass Spectrometry->X-ray Crystallography Formula vs. 3D Structure

Caption: Interrelation of Analytical Techniques.

Technique Strengths Limitations Primary Role in Structure Confirmation
X-ray Crystallography - Provides absolute 3D structure. - Unambiguous connectivity, stereochemistry, and conformation.- Requires a suitable single crystal. - Provides information on the solid state, which may differ from the solution state.Definitive proof of structure.
NMR Spectroscopy - Provides detailed connectivity information in solution. - Non-destructive. - Can provide information on dynamics.- Does not provide absolute 3D structure (bond lengths/angles). - Can be complex to interpret for large molecules.Primary tool for routine structure elucidation and verification.
IR Spectroscopy - Quick and easy identification of functional groups.- Provides limited information on the overall molecular skeleton. - Can be ambiguous for complex molecules.Rapid confirmation of the presence of key functional groups.
Mass Spectrometry - Determines molecular weight and formula with high accuracy. - Provides information on fragmentation patterns.- Does not provide information on connectivity or stereochemistry.Confirmation of molecular formula and identity.

Conclusion

The structural confirmation of a novel compound like 4-(4-chloro-benzenesulfonyl)-morpholine requires a multi-faceted analytical approach. While NMR, IR, and mass spectrometry are essential for initial characterization, purity assessment, and providing strong evidence for the proposed structure, they cannot, on their own, provide the unequivocal proof of the three-dimensional arrangement of atoms. Single-crystal X-ray crystallography remains the unparalleled gold standard for this purpose. It offers a level of detail and certainty that is crucial for understanding structure-activity relationships, guiding further drug design, and meeting the stringent requirements of regulatory bodies. Therefore, a comprehensive structural elucidation strategy should leverage the strengths of each of these techniques, with X-ray crystallography serving as the ultimate arbiter of molecular architecture.

References

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (n.d.). ACS Publications. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]

  • Spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate. Retrieved from [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Chlorobenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Benzenesulfonyl chloride, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-(2-Chloroethyl)morpholinium chloride. (2016). ResearchGate. Retrieved from [Link]

  • Benzenesulfonyl chloride, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2025). ResearchGate. Retrieved from [Link]

  • Morpholine | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]

  • 4-Morpholinecarbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). CCDC. Retrieved from [Link]

  • 4-(3-Chlorobenzenesulfonyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

IR spectroscopy characteristic peaks of the sulfonyl group in morpholine derivatives

An In-Depth Guide to the Infrared Spectroscopy of Sulfonyl Groups in Morpholine Derivatives For Researchers, Scientists, and Drug Development Professionals The Significance of the Sulfonylmorpholine Scaffold The morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Sulfonyl Groups in Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Sulfonylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When combined with a sulfonyl group (SO₂), it forms a sulfonamide linkage, a cornerstone functional group found in a vast array of therapeutic agents, from antibiotics to diuretics and anticancer drugs. Accurate and efficient characterization of these molecules is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for confirming the presence of the key sulfonylmorpholine moiety.

Fundamental Vibrational Signatures: Sulfonyl vs. Morpholine

To understand the spectrum of a sulfonylmorpholine derivative, we must first recognize the characteristic signals of its constituent parts.

The Sulfonyl Group (SO₂) Vibrations

The sulfonyl group is characterized by two distinct and intense stretching vibrations due to the S=O double bonds. Because the two S=O bonds are coupled, they vibrate together in two different modes:

  • Asymmetric Stretching (νₐₛ SO₂): This higher frequency, high-intensity band involves one S=O bond stretching while the other contracts.

  • Symmetric Stretching (νₛ SO₂): This lower frequency, high-intensity band involves both S=O bonds stretching and contracting in phase.

These two absorptions are exceptionally strong and sharp, making them powerful diagnostic markers. For sulfonamides, these peaks typically appear in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric)[1].

The Morpholine Ring Vibrations

A simple morpholine molecule presents a different set of characteristic peaks:

  • N-H Stretch: A moderate, single peak around 3330 cm⁻¹ for the secondary amine.[2]

  • C-H Stretches: Multiple bands in the 3000-2850 cm⁻¹ region corresponding to the methylene (CH₂) groups in the ring.[2][3]

  • C-O-C Stretch: A strong band, typically around 1115 cm⁻¹ , for the ether linkage.

The most critical diagnostic change upon forming an N-sulfonylmorpholine is the disappearance of the N-H stretching band .

Comparative Spectral Analysis: Identifying the Sulfonylmorpholine Signature

The true power of IR spectroscopy in this context lies in comparative analysis. By observing which peaks appear and disappear relative to the starting materials, we can confirm successful synthesis.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Expected IntensityNotes
Morpholine N-H Stretch~3330MediumDisappears upon sulfonylation.
C-H Stretches3000-2850Medium-StrongPresent in all three compounds.
C-O-C Stretch~1115StrongMay be obscured by the strong SO₂ peak in the derivative.
Aryl Sulfonyl Chloride Asymmetric S=O Stretch1385-1370StrongThe precursor's characteristic peaks.[4]
Symmetric S=O Stretch1190-1175StrongThe precursor's characteristic peaks.[4]
S-Cl Stretch< 400MediumNot typically observed in mid-IR.[5]
N-Aryl-Sulfonylmorpholine Asymmetric S=O Stretch1370-1335 Very Strong Key diagnostic peak for the final product.[1]
Symmetric S=O Stretch1170-1155 Very Strong Key diagnostic peak for the final product.[1]

Causality Behind the Data: The formation of the N-S bond in the final product eliminates the N-H vibration from the morpholine starting material. Simultaneously, the sulfonyl group is incorporated, introducing its two powerful and characteristic S=O stretching bands. The electron-withdrawing nature of the sulfonyl group can slightly shift the positions of the morpholine ring's C-H and C-O-C vibrations, but the most dramatic changes are the appearance of the SO₂ peaks and the loss of the N-H peak.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for rapid analysis of solid or liquid samples.

Objective: To obtain a clean, interpretable IR spectrum of a synthesized sulfonylmorpholine derivative to confirm the presence of the sulfonyl group and the absence of the N-H starting material.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically 30-60 minutes).

    • Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is clean.

  • Background Spectrum Acquisition:

    • Rationale: This step is critical to subtract the spectral signature of the ambient atmosphere (primarily CO₂ and water vapor) from the sample spectrum.

    • Procedure: With nothing on the ATR crystal, initiate a "Background" scan using the instrument's software. Typical settings are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Rationale: Proper sample contact with the ATR crystal is essential for a strong signal.

    • Procedure (for a solid sample): Place a small amount (a few milligrams) of the dry, powdered sulfonylmorpholine derivative onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate a "Sample" scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum.

    • Primary Confirmation: Look for two very strong, sharp absorption bands in the regions of ~1350 cm⁻¹ and ~1160 cm⁻¹.

    • Secondary Confirmation: Verify the absence of a medium-intensity band around 3330 cm⁻¹, which would indicate unreacted morpholine.

    • Tertiary Confirmation: Note the presence of C-H stretching bands between 3000-2850 cm⁻¹.

  • Cleaning:

    • Retract the press arm.

    • Carefully wipe the sample off the ATR crystal using a soft lab wipe lightly dampened with a suitable solvent (e.g., isopropanol or acetone), followed by a dry wipe. Ensure the crystal is completely clean and dry before the next measurement.

Visualizing the Process and Structure

Diagrams can clarify complex relationships and workflows.

Key Vibrational Modes of N-Sulfonylmorpholine cluster_mol N-Sulfonylmorpholine Structure mol R-SO₂-N(CH₂CH₂)₂O SO2_asym Asymmetric SO₂ Stretch (~1350 cm⁻¹) mol->SO2_asym strong SO2_sym Symmetric SO₂ Stretch (~1160 cm⁻¹) mol->SO2_sym strong CH_stretch C-H Stretches (3000-2850 cm⁻¹) mol->CH_stretch medium COC_stretch C-O-C Stretch (~1115 cm⁻¹) mol->COC_stretch strong

Caption: Key IR vibrational modes in an N-sulfonylmorpholine derivative.

Workflow for IR Spectral Comparison start Synthesize Sulfonylmorpholine acquire_sm Acquire IR Spectrum of Product start->acquire_sm acquire_morph Acquire IR Spectrum of Morpholine start->acquire_morph acquire_sc Acquire IR Spectrum of Sulfonyl Chloride start->acquire_sc compare Compare Spectra acquire_sm->compare acquire_morph->compare acquire_sc->compare confirm Confirm Structure compare->confirm SO₂ peaks present N-H peak absent reassess Re-evaluate Synthesis or Purification compare->reassess SO₂ peaks absent or N-H present

Caption: Workflow for confirming synthesis via comparative IR spectroscopy.

Factors Influencing Sulfonyl Absorption Frequencies

While the general regions are reliable, the precise peak positions can be influenced by the molecular environment, providing deeper structural insights.

  • Electronic Effects: The nature of the "R" group attached to the sulfonyl moiety significantly impacts the S=O bond order. Electron-withdrawing groups on R (e.g., a nitro-substituted aryl ring) will pull electron density away from the sulfonyl group, strengthening the S=O bonds and shifting their stretching frequencies to a higher wavenumber. Conversely, electron-donating groups will shift them to a lower wavenumber.[6][7]

  • Hydrogen Bonding: In solid-state (KBr or ATR) or concentrated solution spectra, intermolecular interactions can influence bond polarity and, therefore, absorption frequency. However, the sulfonyl group's oxygen atoms are relatively weak hydrogen bond acceptors, so these shifts are typically minor compared to those seen with C=O or O-H groups.[6]

  • Physical State: Gas-phase spectra are free of intermolecular effects and can show slightly higher frequencies and sharper peaks compared to condensed-phase (liquid or solid) spectra.

Conclusion

Infrared spectroscopy is an indispensable tool for any scientist working with sulfonylmorpholine derivatives. By understanding the fundamental principles, researchers can quickly and confidently verify the successful incorporation of the critical sulfonamide linkage. The appearance of two intense, characteristic bands for the asymmetric and symmetric SO₂ stretches, coupled with the disappearance of the morpholine N-H stretch, provides a definitive and reliable spectral signature. This guide equips you with the foundational knowledge and practical steps to leverage IR spectroscopy for efficient and accurate molecular characterization in your drug discovery and development pipeline.

References

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Publishing. [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. [Link]

  • Sufonyl chloride infrared spectra - Chemistry. [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Morpholine - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

  • Factors affecting IR absorption frequency | PPTX - Slideshare. [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. [Link]

  • Factor Affecting IR Absortion | PDF | Infrared Spectroscopy - Scribd. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Solubility of Sulfonamide Derivatives

This guide provides a comprehensive framework for conducting a comparative solubility study of sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a comparative solubility study of sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between the physicochemical properties of these important antimicrobials and their solubility, a key determinant of bioavailability and therapeutic efficacy.

Introduction: The Enduring Importance of Sulfonamide Solubility

Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone of veterinary and, to a lesser extent, human medicine.[1] Their therapeutic action is critically dependent on achieving adequate concentrations at the site of infection, a factor directly influenced by their aqueous solubility. Many sulfonamides are poorly soluble, which can lead to formulation challenges, variable absorption, and an increased risk of crystalluria, a serious adverse effect where the drug precipitates in the kidneys.[2]

Therefore, a thorough understanding and comparative analysis of the solubility of different sulfonamide derivatives are paramount for selecting appropriate candidates for development, designing effective formulations, and ensuring patient safety. This guide will walk through the scientific principles, experimental design, and detailed protocols for a robust comparative solubility study.

The Science of Sulfonamide Solubility: Key Physicochemical Drivers

The solubility of sulfonamides is not a fixed value but is governed by a complex interplay of molecular structure and the properties of the solvent system.[3] Understanding these factors is crucial for designing meaningful experiments and interpreting the results.

  • pH and pKa: Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group (-SO2NH-) and, in most cases, a weakly basic aromatic amino group (-NH2).[4] The ionization state of these groups, and thus the overall solubility, is highly dependent on the pH of the surrounding medium.[2][5][6]

    • The sulfonamide group's acidity allows it to form water-soluble salts in alkaline solutions.[3][5]

    • The pKa of the sulfonamide group for different derivatives can vary, influencing the pH at which the molecule is ionized and more soluble.[7][8] For instance, sulfamethoxazole has pKa values of approximately 1.7 and 5.6.[6]

    • Consequently, solubility is often lowest in the acidic to neutral pH range of urine, increasing the risk of precipitation.[2] Solubility can increase dramatically at a more alkaline pH, such as pH 7.5 or 8.0.[2]

  • Molecular Structure: The specific chemical structure of each sulfonamide derivative significantly impacts its solubility.[3][9]

    • Polar vs. Nonpolar Groups: The ratio of polar (e.g., -NH2, -SO2-) to nonpolar (e.g., aromatic rings) groups influences how well the molecule interacts with polar solvents like water.[3]

    • Substituents: The nature of the substituent on the sulfonamide nitrogen (the R-group) plays a critical role. Electron-withdrawing groups can increase the acidity of the sulfonamide proton, affecting its pKa and solubility profile.[8]

    • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice must be overcome for the solute to dissolve. Differences in crystal packing and the presence of polymorphism can lead to significant variations in solubility among derivatives.

  • Solvent Properties: The choice of solvent or dissolution medium is critical.[3][10]

    • Polarity: Polar solvents like water are effective at dissolving polar solutes, especially those capable of forming hydrogen bonds.[3]

    • Co-solvents: The addition of co-solvents, such as ethanol or polyethylene glycol, can be used to increase the solubility of poorly soluble drugs.[11]

Designing a Robust Comparative Solubility Study

A well-designed study is essential for generating reliable and comparable data. The following considerations form the foundation of our experimental approach.

Causality in Experimental Choices
  • Selection of Sulfonamides: A representative panel of sulfonamides should be chosen to cover a range of structural diversity and physicochemical properties. For this guide, we will consider:

    • Sulfadiazine: A widely used sulfonamide.

    • Sulfamethoxazole: Often used in combination with trimethoprim.

    • Sulfanilamide: The parent compound of the sulfonamide class.

    • Sulfacetamide: Commonly used in ophthalmic preparations.

  • Choice of Dissolution Media: To mimic physiological conditions and meet regulatory expectations, solubility should be determined across a range of pH values. The International Council for Harmonisation (ICH) M9 guideline suggests testing in aqueous media over a pH range of 1.2 to 6.8.[12][13][14][15] We will use:

    • pH 1.2 Buffer: Simulating gastric fluid.

    • pH 4.5 Acetate Buffer: Representing the upper small intestine.

    • pH 6.8 Phosphate Buffer (PBS): Simulating the lower small intestine and relevant for intravenous formulations.[10]

    • Purified Water: As a baseline reference.

  • Selection of Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying sulfonamide concentrations in solubility studies.[10][16][17] Its advantages include high specificity, sensitivity, and the ability to detect any potential degradation of the compound.[17]

  • Thermodynamic (Equilibrium) Solubility: For drug development, the thermodynamic or equilibrium solubility is the most relevant measure. The "gold standard" for determining this is the shake-flask method .[14][17][18] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[11]

The following diagram illustrates the logical workflow for our comparative study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Shake-Flask Method) cluster_analysis Phase 3: Analysis & Data Interpretation S_Selection Select Sulfonamides (Sulfadiazine, Sulfamethoxazole, Sulfanilamide, Sulfacetamide) Add_Excess Add Excess Solid Drug to Each Medium S_Selection->Add_Excess M_Selection Select Dissolution Media (pH 1.2, 4.5, 6.8, Water) M_Selection->Add_Excess A_Prep Prepare Analytical Standards & HPLC Calibration Curve Quantify Quantify Concentration via HPLC-UV A_Prep->Quantify Calibration Standards Equilibrate Equilibrate with Agitation (e.g., 24-48h at 37°C) Add_Excess->Equilibrate Phase_Sep Phase Separation (Centrifugation/Filtration) Equilibrate->Phase_Sep Phase_Sep->Quantify Compare Compare Solubility Data Across Drugs & Media Quantify->Compare Interpret Interpret Results based on Physicochemical Properties Compare->Interpret

Caption: Experimental workflow for the comparative solubility study.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices and regulatory guidelines.[13][17]

Objective: To determine the thermodynamic equilibrium solubility of each sulfonamide derivative in the selected aqueous media.

Materials:

  • Sulfonamide derivatives (pure powder)

  • Volumetric flasks, glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • pH meter

  • Dissolution media (pH 1.2, 4.5, 6.8 buffers and purified water)

Procedure:

  • Preparation: Add an excess amount of the solid sulfonamide powder to a series of glass vials. "Excess" is confirmed visually by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each dissolution medium to the corresponding vials.

  • Initial pH Check: Measure and record the pH of the resulting suspension. This is crucial as the addition of the drug itself can alter the pH of the medium.[13][17]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1°C.[12][13] Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

    • Expert Insight: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield consistent concentration values.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. Centrifugation is the preferred first step, followed by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.

    • Trustworthiness Check: Filter sorption can be a source of error, especially for poorly soluble compounds.[17] It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Final pH Check: Measure and record the pH of the clear, saturated filtrate.[13][17] This confirms the pH at which the solubility was determined.

  • Quantification: Dilute the saturated filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. Analyze the sample using the validated HPLC-UV method (Protocol 2).

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the quantified concentration and the dilution factor.

Protocol 2: HPLC-UV Quantification

Objective: To accurately quantify the concentration of dissolved sulfonamide.

Procedure:

  • Standard Preparation: Prepare a series of stock solutions of each sulfonamide in a suitable organic solvent (e.g., methanol). From these, create a set of calibration standards by diluting with the mobile phase to cover the expected concentration range.

  • Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the known concentration. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Analysis: Inject the diluted filtrate samples from Protocol 1.

  • Concentration Determination: Use the regression equation from the calibration curve to determine the concentration of the sulfonamide in the diluted samples.

The relationship between pH, the drug's pKa, and its resulting ionization state is fundamental to interpreting the data.

G cluster_acid Acidic Environment (pH < pKa) cluster_base Alkaline Environment (pH > pKa) HA HA (Neutral Form) Dominant A_minus A- (Ionized Form) Minor Low_Sol Lower Solubility HA->Low_Sol Less interaction with water HA_base HA (Neutral Form) Minor A_minus_base A- (Ionized Form) Dominant High_Sol Higher Solubility A_minus_base->High_Sol Strong interaction with water

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Chloro-benzenesulfonyl)-morpholine

Executive Summary & Risk Profile 4-(4-Chloro-benzenesulfonyl)-morpholine (often an intermediate in sulfonamide drug synthesis) presents a specific dual-hazard profile.[1] While chemically stable compared to its acid chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(4-Chloro-benzenesulfonyl)-morpholine (often an intermediate in sulfonamide drug synthesis) presents a specific dual-hazard profile.[1] While chemically stable compared to its acid chloride precursors, it possesses the biological activity typical of sulfonamides (potential for severe sensitization) and the lipophilicity of chlorinated aromatics .

The Core Directive: Do not treat this merely as a "white powder." Treat it as a potent sensitizer . The primary goal of your PPE is not just to prevent immediate irritation, but to prevent haptenization —the process where the chemical binds to your skin proteins, triggering an immune response that could permanently sensitize you to this entire class of drugs.

Hazard Classification (GHS / Defensive Estimate)

Based on structural activity relationships (SAR) for substituted sulfonamides [1, 2].

Hazard ClassCategorySignalH-Statement Logic
Skin Sensitization 1BWARNING May cause an allergic skin reaction (H317). High risk due to sulfonamide moiety.
Skin/Eye Irritation 2 / 2AWARNING Causes skin irritation (H315) and serious eye irritation (H319).
STOT - SE 3WARNING May cause respiratory irritation (H335). Dust inhalation risk.[2][3][4][5]
Aquatic Toxicity Chronic 3CAUTION Harmful to aquatic life with long-lasting effects (H412). Halogenated compound stability.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We rely on "breakthrough time" data for chlorinated hydrocarbons as a conservative baseline.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) / P100 (Recommended)Particle Size Logic: As a crystalline solid, static charge can aerosolize fine particles (<10µm) during weighing. N95 filters 95% of these; P100 captures 99.97%, essential if you have existing sulfa allergies.
Hand Protection Double Nitrile (0.11mm min) Permeation Defense: Chlorinated aromatics can permeate standard latex. Nitrile offers superior resistance. Protocol: Wear an inner 4-mil glove (colored) and an outer 5-mil glove (black/blue). If the outer glove tears, the color contrast provides immediate visual failure confirmation.
Eye Protection Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a hermetic seal against dust migration.
Body Defense Lab Coat (Tyvek cuffs preferred) Fomite Control: Cotton lab coats trap dust. If handling >5g, use disposable Tyvek sleeves to prevent cuff contamination, which is a common source of wrist dermatitis.

Operational Protocol: The "Zero-Contact" Method

This workflow minimizes the generation of dust and prevents cross-contamination of laboratory surfaces.

Phase A: Engineering Controls (Pre-Work)
  • Fume Hood: All manipulations must occur within a certified fume hood. Verify face velocity is 100 fpm (0.5 m/s) .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Sulfonamide powders are prone to triboelectric charging (static cling), causing them to "jump" off spatulas and contaminate the balance area.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (e.g., Benchkote). This captures spills and allows for rapid disposal without cleaning the hood surface directly.

Phase B: Handling & Solubilization
  • Weighing:

    • Do not weigh directly into a flat boat. Use a deep-vessel weighing boat or a volumetric flask with a wide neck.

    • Technique: Use a disposable anti-static spatula. Do not tap the spatula on the vessel rim (generates aerosol).

  • Solvent Addition:

    • When dissolving (e.g., in DMSO or DCM), add solvent slowly down the side of the vessel to wash down adhering powder.

    • Caution: Chlorinated solvents (DCM) will facilitate the transport of this chemical through gloves. If using DCM, change outer gloves immediately after the solution is prepared.

Phase C: Decontamination (The "Doffing" Sequence)
  • Wipe Down: While still in the hood, wipe the exterior of the reaction vessel with a solvent-dampened tissue (Ethanol/Acetone). Dispose of the tissue as solid waste.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with soap and water immediately after leaving the lab, even if no exposure was felt.

Visual Workflow: Safety Logic Pathway

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start START: Risk Assessment (Check GHS & Quantity) EngControl Verify Engineering Controls (Hood Velocity > 100fpm) Start->EngControl EngControl->Start Velocity Fail PPE_Check PPE Verification (Double Nitrile + N95/P100) EngControl->PPE_Check Velocity OK Handling Handling Phase (Static Control + Deep Vessel) PPE_Check->Handling Spill Spill / Exposure? Handling->Spill Emerg EMERGENCY PROTOCOL 1. Evacuate Area 2. Consult SDS 3. Notify EHS Spill->Emerg YES Disposal Disposal Phase (Halogenated Waste Stream) Spill->Disposal NO

Figure 1: Operational Safety Logic Flow. Note the critical "Stop" point if engineering controls (fume hood) are not verified.

Disposal Strategy: Cradle-to-Grave

Disposal of 4-(4-Chloro-benzenesulfonyl)-morpholine requires strict segregation due to its halogen content. Improper disposal can lead to regulatory fines and dangerous side reactions in bulk waste drums.

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste .[6]

    • Reasoning: The chlorine atom on the benzene ring classifies this as halogenated. Burning this in a non-halogenated incinerator can produce hydrochloric acid and dioxins [3].

  • Solid Waste: Contaminated gloves, weigh boats, and bench pads must be bagged in a clear polyethylene bag , labeled "Hazardous Debris: Halogenated Organics," and sealed.

Disposal Protocol Table
Waste TypeContainer LabelIncompatibility Alert
Mother Liquor / Solutions Halogenated Organic Solvents DO NOT MIX with Strong Acids. Acidic conditions could theoretically hydrolyze the sulfonamide bond, releasing morpholine salts or sulfonyl species.
Solid Residue Hazardous Solid Waste (Halogenated) DO NOT compaction. Dust generation risk upon compression.
Spill Cleanup Materials Hazardous Debris Seal in double bags immediately to prevent off-gassing or dust release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352129, Sulfonamide Class Hazards. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-chlorobenzenesulfonyl derivatives. Retrieved from [Link]

Sources

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